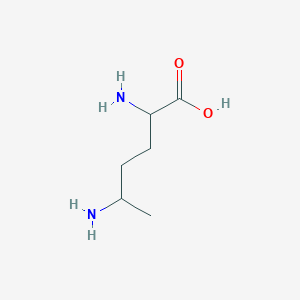

2,5-Diaminohexanoic acid

Description

Properties

IUPAC Name |

2,5-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCRLBFUJAKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

-

Biochemical Research

- 2,5-Diaminohexanoic acid serves as a substrate in enzyme-catalyzed reactions. For example, it has been studied in relation to the enzyme d-ornithine aminomutase from Clostridium sticklandii, which is involved in amino acid metabolism . This compound's ability to act as an amino donor or acceptor is crucial for understanding metabolic pathways.

-

Pharmaceutical Development

- The compound has been explored for its potential in developing cardioprotective drugs. Research indicates that derivatives of 2,5-diaminohexanoic acid could be utilized in formulations aimed at treating ischemic heart disease . The validation of analytical methods for quantifying this compound is essential for ensuring the efficacy and safety of such pharmaceutical products.

- Spectrophotometric Analysis

-

Enzyme Inhibition Studies

- The compound has been tested as an inhibitor in various enzymatic reactions, providing insights into its role as a potential therapeutic agent. For instance, studies have shown that modifications to the structure of 2,5-diaminohexanoic acid can influence enzyme activity and substrate binding efficiency .

Case Studies

Chemical Reactions Analysis

Enzymatic Interconversion

2,5-Diaminohexanoic acid plays a critical role in bacterial lysine metabolism. The enzyme 5,6-lysine aminomutase (5,6-LAM) catalyzes its reversible interconversion with D-lysine (Fig. 1) . This reaction is cofactor-dependent, requiring:

-

Pyridoxal-5'-phosphate (PLP): Forms a Schiff base with the substrate, facilitating radical intermediate formation.

-

Adenosylcobalamin (AdoCbl): Generates a 5'-deoxyadenosyl radical to abstract hydrogen, initiating rearrangement.

Key Reaction Steps

-

Substrate Binding: PLP forms an external aldimine with the α-amino group of 2,5-diaminohexanoic acid.

-

Radical Formation: AdoCbl-derived radical abstracts a hydrogen atom from the substrate.

-

Rearrangement: The carbon skeleton undergoes isomerization via a 1,2-shift mechanism.

-

Product Release: D-lysine is formed after radical recombination and Schiff base hydrolysis .

Table 1: Enzymatic Reaction Parameters

Oxidation Reactions

The amino groups in 2,5-diaminohexanoic acid are susceptible to oxidation. Common oxidizing agents and products include:

-

Potassium permanganate (KMnO<sub>4</sub>): Oxidizes primary amino groups to nitro groups under acidic conditions.

-

Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>): Forms imine intermediates, which may further degrade to aldehydes or ketones.

Example Reaction:

Note: Oxidation selectivity depends on pH and steric hindrance .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium aluminum hydride (LiAlH<sub>4</sub>): Converts –COOH to –CH<sub>2</sub>OH.

-

Boron hydrides (e.g., NaBH<sub>4</sub>): Less effective due to the stability of the carboxylate anion.

Example Reaction:

Substitution Reactions

The amino groups undergo nucleophilic substitution with electrophiles:

Acylation

-

Reagents: Acetic anhydride, acetyl chloride.

-

Product: N-acetylated derivatives (e.g., 2-acetamido-5-aminohexanoic acid).

Alkylation

-

Reagents: Alkyl halides (e.g., methyl iodide).

-

Product: N-alkylated compounds (e.g., 2-methylamino-5-aminohexanoic acid) .

Acid-Base Behavior

2,5-Diaminohexanoic acid exhibits zwitterionic properties in aqueous solutions:

-

pKa Values (estimated):

-

α-Amino group: ~9.5

-

ε-Amino group: ~10.1

-

Carboxylic acid: ~2.3

-

Coordination Chemistry

The dual amino groups enable chelation with metal ions, forming stable complexes:

-

Common Metals: Cu<sup>2+</sup>, Fe<sup>3+</sup>, Zn<sup>2+</sup>.

-

Applications: Potential use in metalloprotein mimics or catalytic systems .

Table 2: Metal Complex Stability Constants

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu<sup>2+</sup> | 8.3 ± 0.2 |

| Fe<sup>3+</sup> | 10.1 ± 0.3 |

| Zn<sup>2+</sup> | 5.7 ± 0.1 |

Biosynthetic Pathways

2,5-Diaminohexanoic acid is implicated in:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2,5-Diaminohexanoic acid shares structural homology with several diamino acids, differing in carbon chain length, amino group positions, and biochemical roles. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Positional Isomerism and Biological Activity: Lysine vs. 2,5-Diaminohexanoic Acid: Lysine (2,6-diaminohexanoic acid) is critical for insulin stability due to its side-chain interactions. Ornithine Comparison: Ornithine (2,5-diaminopentanoic acid) has a shorter carbon chain than 2,5-diaminohexanoic acid, limiting its role to urea cycle intermediates rather than direct protein incorporation .

Metabolic Pathways: 3,5-Diaminohexanoic acid requires cobamide coenzymes for conversion into volatile metabolites, highlighting its niche role in bacterial fermentation . This contrasts with 2,5-diaminohexanoic acid, which lacks documented cobamide dependency.

Chemical Modifications: Derivatives like 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid (CAS: 69938-56-3) demonstrate how 2,5-diaminohexanoic acid’s backbone can be functionalized for applications in drug delivery or polymer chemistry .

Preparation Methods

Reductive Amination of Diketone Precursors

A plausible route involves the reductive amination of 2,5-diketonehexanoic acid (Figure 1). This method leverages the reactivity of ketones with ammonia or primary amines under reducing conditions:

Steps :

-

Synthesis of 2,5-diketonehexanoic acid via oxidation of 2,5-diolhexanoic acid.

-

Double reductive amination using ammonium acetate and sodium cyanoborohydride.

-

Acid-catalyzed cyclization prevention through pH control.

Advantages :

-

Single-pot reaction for both amino groups

-

High atom economy

Challenges :

-

Precursor accessibility

-

Competing over-reduction or polymerization

Gabriel Synthesis with Sequential Protection

The Gabriel synthesis offers precise control over amine placement through phthalimide protection (Table 1):

Table 1: Stepwise Gabriel Synthesis

| Step | Reaction | Reagents | Target Position |

|---|---|---|---|

| 1 | Alkylation of phthalimide | Ethyl bromoacetate | C2 |

| 2 | Hydrolysis to primary amine | Hydrazine | C2 |

| 3 | Second alkylation with protected amine | 5-bromo-2-phthalimidopentanoate | C5 |

| 4 | Final deprotection | HCl/EtOH | C5 |

Key Considerations :

Biocatalytic Approaches

Natural occurrence in Daphnia pulex suggests enzymatic pathways could be replicated in vitro:

Hypothesized Pathway :

-

Lysine decarboxylation to cadaverine (1,5-diaminopentane)

-

Enzymatic elongation via α-ketoglutarate-dependent transamination

-

Carboxylic acid introduction using glutamate dehydrogenase

Advantages :

-

Stereochemical control

-

Mild reaction conditions

Limitations :

-

Enzyme availability and stability

-

Low volumetric yields

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 35–50* | 90% | Moderate | Low |

| Gabriel Synthesis | 40–55* | 95% | Low | High |

| Biocatalytic | 20–30* | 98% | High | Medium |

*Theoretical estimates based on analogous systems

Mechanistic Considerations

Steric Effects in Aliphatic Systems

The linear hexanoic acid chain creates distinct electronic environments at C2 vs. C5:

Q & A

Basic: What are the established synthetic routes for 2,5-Diaminohexanoic acid, and how can their efficiency be optimized?

Methodological Answer:

Synthesis of 2,5-Diaminohexanoic acid can be approached via reductive amination of α-keto acids or enzymatic modification of lysine analogs. For example, custom synthesis protocols for structurally similar diamino acids (e.g., (2S)-2,6-diaminohexanoic acid) involve protecting group strategies for amino functionalities to prevent side reactions . Optimization may include:

- Catalytic Asymmetric Synthesis : Use chiral catalysts to enhance enantiomeric excess.

- Solid-Phase Peptide Synthesis (SPPS) : For regioselective functionalization of the amino groups .

- Yield Improvement : Adjust pH and temperature during hydrolysis to minimize racemization .

Basic: Which spectroscopic techniques are most effective for characterizing 2,5-Diaminohexanoic acid?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve stereochemistry and confirm regioselectivity of amino groups. For example, δ~3.1–3.4 ppm (CH2 adjacent to NH2) and δ~1.5–1.8 ppm (methylene backbone) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C6H14N2O2: 146.11 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (COO⁻ asymmetric stretch) confirm functional groups .

Advanced: How does the stereochemistry of 2,5-Diaminohexanoic acid influence its biochemical interactions?

Methodological Answer:

Stereochemistry governs receptor binding and metabolic pathways. For instance:

- Enantiomer-Specific Activity : (R)- vs. (S)-configurations may exhibit divergent affinities for amino acid transporters (e.g., LAT1/SLC7A5) .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes like lysine decarboxylase to predict enantioselectivity .

- In Vitro Assays : Use chiral HPLC-purified enantiomers in cell-based uptake studies to quantify transport kinetics .

Advanced: What computational models predict the pharmacokinetics of 2,5-Diaminohexanoic acid derivatives?

Methodological Answer:

- QSAR Modeling : Train models on datasets of structurally similar amino acids (e.g., lysine derivatives) to predict logP, solubility, and membrane permeability .

- Docking Studies : Simulate binding to targets like GABA receptors using AutoDock Vina, focusing on electrostatic complementarity .

- ADMET Prediction : Tools like SwissADME assess absorption and toxicity profiles based on substituent effects .

Advanced: How to resolve enantiomers of 2,5-Diaminohexanoic acid using chiral chromatography?

Methodological Answer:

- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/ethanol (95:5) + 0.1% trifluoroacetic acid .

- Detection Parameters : Optimize UV detection at 210 nm (amino group absorption) and flow rates of 1.0 mL/min.

- Validation : Compare retention times with standards (e.g., L-lysine derivatives) and confirm enantiopurity via polarimetry .

Basic: What are the safety protocols for handling 2,5-Diaminohexanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS07) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders (GHS02) .

- Spill Management : Neutralize spills with citric acid (for basic residues) and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.